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Compound of Interest

Compound Name: 2-Isopropyl-4-methylthiazole

Cat. No.: B103707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Isopropyl-4-
methylthiazole, a key flavor and fragrance compound. The following sections detail its Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear, tabular

format for easy reference and comparison. Detailed experimental protocols for acquiring such

data are also provided, along with graphical representations of the molecular structure and

analytical workflows.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the 1H NMR, 13C

NMR, and Mass Spectrometry of 2-Isopropyl-4-methylthiazole.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.69 s 1H H5 (thiazole ring)

3.29 septet 1H CH (isopropyl)

2.41 s 3H CH3 (at C4)

1.38 d 6H 2 x CH3 (isopropyl)
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Solvent: CDCl3, Frequency: 400 MHz[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

177.39 C2 (thiazole ring)

152.04 C4 (thiazole ring)

111.73 C5 (thiazole ring)

33.28 CH (isopropyl)

23.21 2 x CH3 (isopropyl)

17.04 CH3 (at C4)

Solvent: CDCl3, Frequency: 22.53 MHz[1]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

141 46.3 [M]+ (Molecular Ion)

126 100.0 [M-CH3]+

99 10.4 [M-C3H6]+

96 8.1 [C5H6NS]+

73 18.7 [C3H7N]+

72 24.9 [C3H6NS]+

71 29.5 [C3H5S]+

45 16.8 [C2H5S]+

42 5.9 [C3H6]+

41 5.2 [C3H5]+

39 10.7 [C3H3]+
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Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for 2-
Isopropyl-4-methylthiazole, a volatile organic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Materials:

2-Isopropyl-4-methylthiazole sample

Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Pasteur pipette

Vortex mixer

Instrumentation:

400 MHz NMR Spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Isopropyl-4-methylthiazole for 1H NMR

(50-100 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl3 containing

TMS in a small vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final

sample height in the tube should be approximately 4-5 cm.
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Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the CDCl3.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Acquire a standard 1H NMR spectrum. Typical parameters include a 30-45° pulse angle,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient

number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

For the 13C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower

natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the

frequency-domain spectra.

Phase the spectra to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and

13C spectra.

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (in Hz) for the

signals in the 1H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Isopropyl-4-
methylthiazole.
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Materials:

2-Isopropyl-4-methylthiazole sample

High-purity solvent (e.g., dichloromethane or hexane) for dilution

Autosampler vials with caps

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization

(EI) source.

Capillary GC column suitable for volatile organic compounds (e.g., a non-polar or medium-

polarity column like DB-5ms or HP-5ms).

Procedure:

Sample Preparation:

Prepare a dilute solution of 2-Isopropyl-4-methylthiazole (e.g., 100 ppm) in the chosen

solvent.

Transfer the solution to an autosampler vial and cap it.

Instrument Setup and Data Acquisition:

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2

minutes, then ramp at 10-15°C/min to 250°C and hold for 5 minutes.

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

Use helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).

Set the MS to operate in EI mode at 70 eV.

Acquire data in full scan mode over a mass range of m/z 35-300.

Inject a small volume (e.g., 1 µL) of the prepared sample.
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Data Processing:

Identify the chromatographic peak corresponding to 2-Isopropyl-4-methylthiazole.

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]+).

Analyze the fragmentation pattern by identifying the major fragment ions and their relative

intensities.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations
The following diagrams illustrate the molecular structure and the logical flow of spectroscopic

analysis for 2-Isopropyl-4-methylthiazole.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation
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Click to download full resolution via product page
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Caption: Experimental workflow for the spectroscopic analysis of 2-Isopropyl-4-
methylthiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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